molecular formula C5H5FN2O2 B1582552 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione CAS No. 4840-69-1

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B1582552
CAS No.: 4840-69-1
M. Wt: 144.1 g/mol
InChI Key: BGXNFCXYRIAWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 316061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Theoretical Studies and Vibrational Dynamics

  • Application : Theoretical and experimental vibrational dynamics studies.
  • Details : Tegafur, a derivative of 5-fluorouracil (5-FU), has been studied for its equilibrium geometries and vibrational dynamics using Density Functional Theory (DFT). This research helps in understanding the selectivity and dynamics of such compounds in chemotherapy drugs (Prasad, Sinha, & Kumar, 2010).

Synthesis of Novel Ethers

  • Application : Synthesis of pyrimidine methyl and polyfluoroalkyl ethers.
  • Details : Research on the synthesis of a series of pyrimidine ethers from reactions involving 5-substituted uracils, leading to the creation of new compounds. This includes the study of their structural characterization through various spectroscopic techniques (Gupta, Kirchmeier, & Shreeve, 2000).

Interaction with DNA

  • Application : Investigating interactions with double-stranded and G-quadruplex DNA.
  • Details : Electrochemical studies show how modifications of 5-fluorouracil enhance its binding selectivity to DNA, offering insights into its anticancer activities (Hu, Zhang, Jin, Chen, Hu, & Wang, 2012).

Antitumor Activity

  • Application : Antitumor activity of acyclonucleoside derivatives.
  • Details : The synthesis and evaluation of pyrimidine acyclonucleoside derivatives for potential antitumor activity, focusing on their efficacy and safety in cancer treatment (Rosowsky, Kim, & Wick, 1981).

Computational Analysis

  • Application : Structural and computational analysis of pyrimidine derivatives.
  • Details : Synthesis and computational analysis of novel pyrimidine derivatives, using Density Functional Theory for studying their electronic structures, which can have applications in various fields like materials science (Ashraf et al., 2019).

Urease Inhibition

  • Application : Urease inhibition for potential therapeutic uses.
  • Details : Synthesis of pyrimidine derivatives and their evaluation as urease inhibitors, which could have implications in medical and agricultural sectors (Rauf et al., 2010).

Herbicidal Activity

  • Application : Development of herbicides.
  • Details : Synthesis of pyrimidine-benzoxazinone hybrids as herbicides, showing significant weed control and potential for agricultural use (Wang et al., 2017).

Antiviral Activity

  • Application : Synthesis of antiviral compounds.
  • Details : Development of fluorinated arabinonucleosides showing significant antiviral activity against herpes viruses, indicating potential for therapeutic applications (Griengl et al., 1987).

Mechanism of Action

Target of Action

The primary target of 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, also known as 3-methyl-5-fluorouracil, is the enzyme thymidylate synthase . This enzyme plays a crucial role in the synthesis of the pyrimidine thymidylate, a nucleotide required for deoxyribonucleic acid (DNA) replication .

Mode of Action

3-Methyl-5-fluorouracil acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate . This results in the disruption of DNA replication, leading to cancerous cell death via a process known as thymineless death .

Biochemical Pathways

The action of 3-methyl-5-fluorouracil affects the biochemical pathway of DNA synthesis. By inhibiting thymidylate synthase, it prevents the formation of thymidylate, a key component of DNA . This disruption in the DNA synthesis pathway leads to the inability of cancer cells to replicate, resulting in cell death .

Pharmacokinetics

The pharmacokinetics of 3-methyl-5-fluorouracil is characterized by its rapid entry into the cell, facilitated by the same transport mechanism as uracil . Once inside the cell, 3-methyl-5-fluorouracil is converted into several active metabolites that disrupt RNA synthesis and the action of thymidylate synthase . The oral absorption of 5-fluorouracil is incomplete with a short biological half-life, leading to the frequent administration requirement and severe side effects .

Result of Action

The result of 3-methyl-5-fluorouracil’s action at the molecular and cellular level is the disruption of DNA replication in cancer cells, leading to cell death . This is achieved through the inhibition of thymidylate synthase and the subsequent disruption of the DNA synthesis pathway .

Action Environment

The action, efficacy, and stability of 3-methyl-5-fluorouracil can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the drug’s metabolism and hence its efficacy . Additionally, the drug’s stability can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, this compound disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to a decrease in DNA synthesis and cell proliferation .

Additionally, this compound interacts with RNA and DNA by incorporating itself into these nucleic acids. This incorporation results in the disruption of RNA processing and function, further contributing to its cytotoxic effects . The compound also interacts with various RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, inhibiting their activity and leading to altered RNA function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting DNA synthesis and disrupting RNA processing. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of thymidylate synthase by this compound leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis .

Moreover, the incorporation of this compound into RNA disrupts normal RNA processing and function, leading to altered gene expression and impaired protein synthesis . These cellular effects contribute to the compound’s cytotoxicity and its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, which prevents the synthesis of thymidine monophosphate and disrupts DNA replication . This inhibition is achieved through the formation of a stable ternary complex between this compound, thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate .

Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function . This incorporation interferes with RNA processing and function, resulting in altered gene expression and impaired protein synthesis . The compound also inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over time .

Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, including continued inhibition of DNA synthesis and disruption of RNA processing . These temporal effects highlight the importance of understanding the compound’s stability and degradation in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits thymidylate synthase and disrupts DNA synthesis, leading to reduced tumor growth . At higher doses, this compound can cause toxic effects, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity .

Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity . These dosage effects underscore the importance of optimizing the dosage of this compound in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized to 5-fluoro-2’-deoxyuridine-5’-O-monophosphate, which inhibits thymidylate synthase and disrupts DNA synthesis . Additionally, this compound is incorporated into RNA and DNA, leading to the disruption of nucleic acid structure and function .

The metabolism of this compound involves various enzymes and cofactors, including thymidine phosphorylase, dihydropyrimidine dehydrogenase, and uridine phosphorylase . These metabolic pathways contribute to the compound’s cytotoxic effects and its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported into cells via nucleoside transporters, such as the equilibrative nucleoside transporter 1 and the concentrative nucleoside transporter 1 . Once inside the cell, this compound is distributed to various cellular compartments, including the nucleus and cytoplasm .

The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and transporters . These interactions play a crucial role in determining the compound’s therapeutic efficacy and cytotoxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . The targeting of this compound to the nucleus is facilitated by its incorporation into nucleic acids and its interactions with nuclear proteins .

Post-translational modifications and targeting signals also play a role in directing this compound to specific cellular compartments . These factors contribute to the compound’s subcellular localization and its ability to disrupt nucleic acid metabolism.

Properties

IUPAC Name

5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXNFCXYRIAWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317467
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-69-1
Record name NSC316061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluorouracil, namely Compound (5) (1.30 g; 10 mmol), methyl iodide (CH3I) (2.13 g; 15 mmol) and potassium carbonate (0.69 g; 5 mmol) were added to acetone (20 ml), and the resulting mixture was stirred at 60°-70° C. for 24 hours. The reaction solution obtained was filtered to remove potassium carbonate, and the filtrate was concentrated under reduced pressure. To the resulting residue was added a small volume of chloroform, and then the residue was fractionated by column chromatography on silica gel (eluent: chloroform) to isolate 5-fluoro-3-methyluracil, namely Compound (6) shown above (355 mg) as white needle-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound ( 5 )
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 5
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Reactant of Route 6
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Customer
Q & A

Q1: What insights do the fluorescence properties of 3-Methyl-5-fluorouracil provide about its behavior in aqueous solutions?

A: Research indicates that 3-Methyl-5-fluorouracil exhibits fluorescence, particularly its rarer tautomeric forms. [] This fluorescence arises from the excitation of uracil homoassociates in the solution. The excitation energy triggers an intramolecular proton transfer (IPT), leading to the formation of a pair of rare 3-Methyl-5-fluorouracil tautomers. Subsequently, one of these tautomers undergoes radiative deactivation, resulting in the observed fluorescence. This phenomenon sheds light on the dynamic equilibrium between different tautomeric forms of 3-Methyl-5-fluorouracil in aqueous environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.